![molecular formula C22H21FN4O2 B7694698 2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)

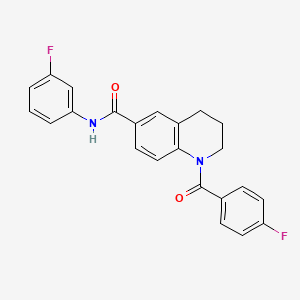

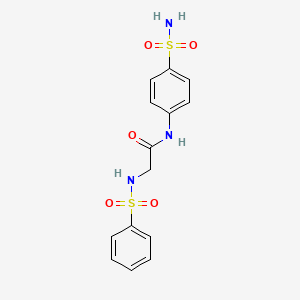

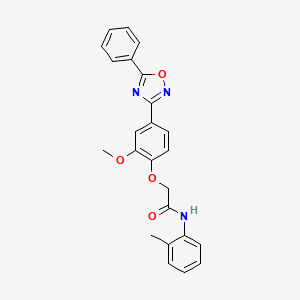

2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound with the molecular formula C22H21FN4O . It is a derivative of pyrazoloquinoline .

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” includes a pyrazoloquinoline core with a methoxy group at the 6-position, an isobutyl group at the 1-position, and a fluorobenzamide group at the 2-position .Physical And Chemical Properties Analysis

The average mass of “2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is 376.427 Da and the monoisotopic mass is 376.169952 Da . Other physical and chemical properties are not provided in the available resources.Future Directions

The study of pyrazoloquinoline derivatives, including “2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide”, as TRK inhibitors is a promising area of research for the treatment of cancers . Further exploration of these compounds, including their synthesis, mechanism of action, and safety profile, is warranted.

Mechanism of Action

Target of Action

The primary targets of 2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide are Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinases (TRKs) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . TRKs are associated with cell proliferation and differentiation, and their overexpression or continuous activation can lead to cancer .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It binds to the active site of CDK2, preventing its interaction with cyclin and thus inhibiting the progression of the cell cycle . Similarly, it inhibits TRKs, preventing the activation of downstream signal transduction pathways .

Biochemical Pathways

The inhibition of CDK2 and TRKs affects several biochemical pathways. CDK2 inhibition disrupts the cell cycle, preventing the progression from G1 phase to S phase . TRK inhibition affects downstream signal transduction pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with cell proliferation, differentiation, and survival .

Pharmacokinetics

The compound has good plasma stability, which is crucial for its bioavailability . It also shows low inhibitory activity to a panel of cytochrome P450 isoforms, which are important enzymes involved in drug metabolism . It does show some inhibitory activity against cyp2c9 .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. By inhibiting CDK2 and TRKs, the compound prevents the progression of the cell cycle and the activation of pathways associated with cell proliferation and survival . This can lead to cell cycle arrest and potentially induce apoptosis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, especially if they are also metabolized by CYP2C9 . Additionally, factors such as pH and temperature can affect the stability and efficacy of the compound.

properties

IUPAC Name |

2-fluoro-N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2/c1-13(2)12-27-21-17(11-14-10-15(29-3)8-9-19(14)24-21)20(26-27)25-22(28)16-6-4-5-7-18(16)23/h4-11,13H,12H2,1-3H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRBCKIMGGTMRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[(3Z)-6-methoxy-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)